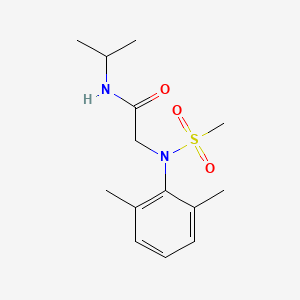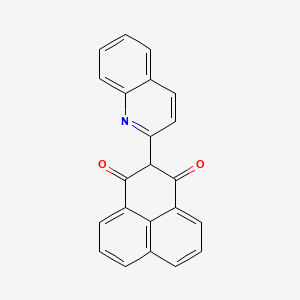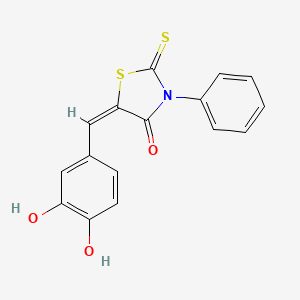
N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DIMEB, is a chemical compound that has gained significant interest in scientific research. DIMEB is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is known to play a crucial role in various physiological functions.
Mécanisme D'action
DIMEB selectively inhibits the N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channel, which is activated by cold temperature and menthol. The inhibition of N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels by DIMEB leads to a decrease in intracellular calcium levels, which is crucial for various physiological functions.
Biochemical and Physiological Effects:
DIMEB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMEB inhibits the proliferation and migration of prostate cancer cells. In vivo studies have shown that DIMEB reduces the growth of prostate tumors. DIMEB has also been shown to have analgesic effects in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
DIMEB has several advantages and limitations for lab experiments. The advantages include its selectivity for N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels, which allows for specific targeting of these channels. The limitations include its low solubility in water, which makes it difficult to use in in vivo studies.
Orientations Futures
There are several future directions for the study of DIMEB. One potential direction is the development of more potent and selective N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide inhibitors. Another direction is the study of the role of N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels in other diseases, such as inflammatory bowel disease and asthma. Additionally, the potential use of DIMEB in combination with other therapies for the treatment of cancer should be explored.
Conclusion:
In conclusion, DIMEB is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DIMEB selectively inhibits the N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channel, which is crucial for various physiological functions. DIMEB has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, DIMEB has the potential to be a valuable therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of DIMEB involves a series of chemical reactions starting from commercially available starting materials. The synthesis process includes the reaction of 2,6-dimethylphenylmagnesium bromide with N-isopropyl-N-methylsulfonyl glycine methyl ester to form the intermediate. The intermediate is then treated with hydrochloric acid to obtain DIMEB. The overall yield of the synthesis process is approximately 40%.
Applications De Recherche Scientifique
DIMEB has been extensively studied for its potential therapeutic applications. N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels are known to play a crucial role in various physiological functions, including thermoregulation, pain sensation, and cancer progression. Therefore, DIMEB has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, prostate cancer, and breast cancer.
Propriétés
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10(2)15-13(17)9-16(20(5,18)19)14-11(3)7-6-8-12(14)4/h6-8,10H,9H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDUMFIPEQZQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B5177464.png)

![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5177481.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5177494.png)

![3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5177507.png)
![1-(2-fluorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177513.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5177517.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5177519.png)
![2-{1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5177521.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5177524.png)
![methyl 1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5177532.png)
![N-(5-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5177533.png)